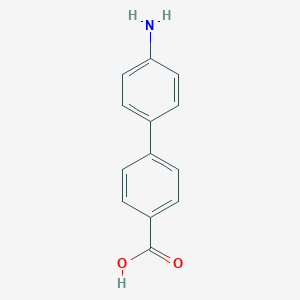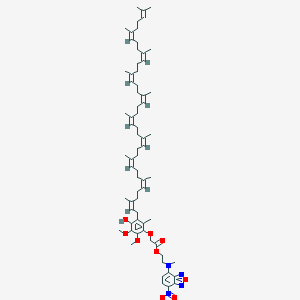
Nbduq
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nbduq, also known as N-benzyl-N-(2-(dimethylamino)ethyl)quinolin-4-amine, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. Nbduq is a synthetic compound that belongs to the quinoline family and has a unique chemical structure that makes it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of Nbduq is not fully understood, but studies have suggested that it works by inducing apoptosis, which is a process of programmed cell death. Nbduq has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, such as topoisomerase II.
Biochemische Und Physiologische Effekte
Nbduq has been shown to have various biochemical and physiological effects. Studies have shown that Nbduq can induce cell cycle arrest, inhibit cell migration, and reduce the expression of certain proteins that are involved in cancer cell proliferation. Nbduq has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Nbduq for lab experiments is its high potency and selectivity towards cancer cells. Nbduq has been shown to have minimal toxicity towards normal cells, which makes it an ideal candidate for cancer research. However, one of the limitations of Nbduq is its low solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for Nbduq research. One of the most promising directions is the development of Nbduq-based drugs for cancer treatment. Nbduq has also shown potential for the treatment of other diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of Nbduq and its potential applications in various fields.
In conclusion, Nbduq is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. Nbduq has shown promising results in cancer research and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action of Nbduq and its potential applications in various fields.
Synthesemethoden
The synthesis of Nbduq involves a series of chemical reactions that are carried out in a laboratory under controlled conditions. The synthesis method involves the reaction of benzylamine and 4-chloroquinoline in the presence of a base such as sodium hydride, followed by the reaction of the resulting intermediate with N,N-dimethylethylenediamine. The final product is obtained after purification using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Nbduq has gained significant attention in the scientific community due to its potential applications in various fields. One of the most promising applications of Nbduq is in the field of cancer research. Studies have shown that Nbduq has potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells.
Eigenschaften
CAS-Nummer |
119110-36-0 |
|---|---|
Produktname |
Nbduq |
Molekularformel |
C70H102N4O9 |
Molekulargewicht |
1143.6 g/mol |
IUPAC-Name |
2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl 2-[5-[(2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-4-hydroxy-2,3-dimethoxy-6-methylphenoxy]acetate |
InChI |
InChI=1S/C70H102N4O9/c1-50(2)25-16-26-51(3)27-17-28-52(4)29-18-30-53(5)31-19-32-54(6)33-20-34-55(7)35-21-36-56(8)37-22-38-57(9)39-23-40-58(10)41-24-42-59(11)43-44-61-60(12)68(70(80-15)69(79-14)67(61)76)82-49-64(75)81-48-47-73(13)62-45-46-63(74(77)78)66-65(62)71-83-72-66/h25,27,29,31,33,35,37,39,41,43,45-46,76H,16-24,26,28,30,32,34,36,38,40,42,44,47-49H2,1-15H3/b51-27-,52-29-,53-31-,54-33-,55-35-,56-37-,57-39-,58-41-,59-43- |
InChI-Schlüssel |
OEUJSTITFXGWNB-TUBNFATKSA-N |
Isomerische SMILES |
CC1=C(C(=C(C(=C1OCC(=O)OCCN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])OC)OC)O)C/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CC/C=C(/C)\CCC=C(C)C |
SMILES |
CC1=C(C(=C(C(=C1OCC(=O)OCCN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Kanonische SMILES |
CC1=C(C(=C(C(=C1OCC(=O)OCCN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-])OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
Synonyme |
4-(N-(acetoxyethyl)-N-methylamino)-7-nitro-2,1,3-benzoxadiazole ubiquinone NBDUQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



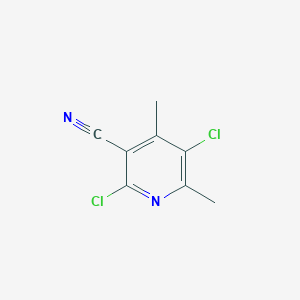
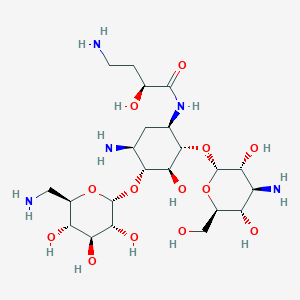
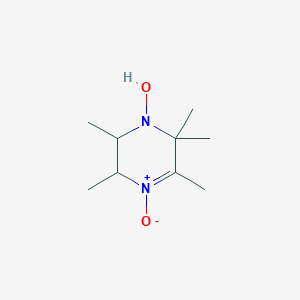
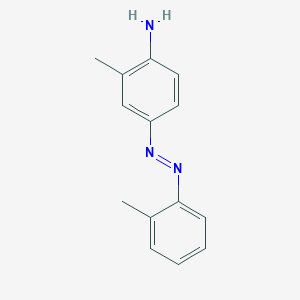
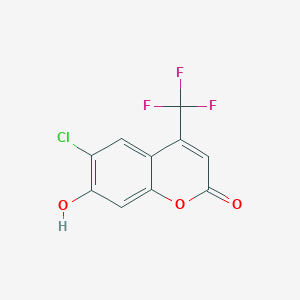
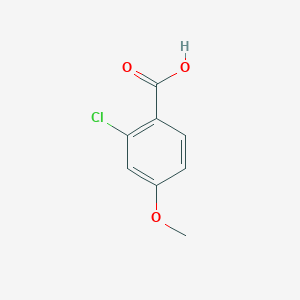
![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)
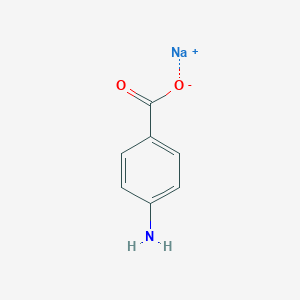
![(2S,5S)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B45852.png)
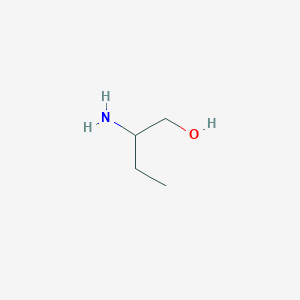
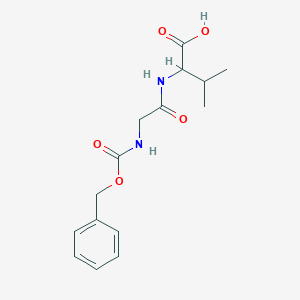
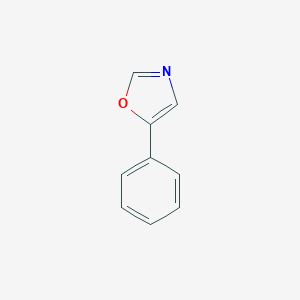
![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)
